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Compound of Interest

Compound Name: 2'-Acetylacteoside (Standard)

Cat. No.: B15558197 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

the 2'-Acetylacteoside standard, a phenylethanoid glycoside with significant biological activity.

The information is tailored for researchers, scientists, and drug development professionals,

focusing on its mass spectrometry (MS) profile, general nuclear magnetic resonance (NMR)

characteristics, and its role as a potent aldose reductase inhibitor. While complete, assigned ¹H

and ¹³C NMR data are not readily available in the public domain, this guide compiles the

existing information to support research and development efforts.

Spectroscopic Data
Mass Spectrometry (MS)
High-resolution mass spectrometry has been effectively used to identify and characterize 2'-

Acetylacteoside. The compound is typically analyzed using electrospray ionization (ESI) in

negative ion mode.
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Ion m/z (Da) Description

[M-H]⁻ 665 Deprotonated molecular ion

[M-H-CH₃CO]⁻ 623
Loss of the acetyl group (42

Da)

[M-H-C₉H₈O₄]⁻ 461 Loss of the caffeoyl moiety

[M-H-C₉H₈O₄-C₆H₁₀O₄]⁻ 315
Subsequent loss of the

rhamnose moiety

Fragmentation Pattern:

The primary fragmentation pathway observed in MS/MS analysis involves the neutral loss of

the acetyl group, leading to a prominent ion at m/z 623.[1] This fragment then follows a similar

fragmentation pattern to its parent compound, acteoside, with subsequent losses of the caffeoyl

and rhamnose moieties.[1] The shared fragmentation pattern with related phenylethanoid

glycosides necessitates chromatographic separation for unambiguous identification.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete and assigned NMR dataset for 2'-Acetylacteoside is not available in the

reviewed literature, general characteristics can be inferred from studies on similar

phenylethanoid glycosides. It has been noted that the ¹H and ¹³C NMR spectra of 2'-

Acetylacteoside are highly similar to those of acteoside, with expected downfield shifts for the

protons and carbons near the 2'-acetyl group.

A database entry indicates the existence of a ¹³C NMR spectrum for 2'-Acetylacteoside, though

the specific chemical shift data is not provided.[2] For reference, the complete assignment of

acteoside's ¹³C NMR has been reported and can serve as a basis for comparison.

Experimental Protocols
UPLC-Q-TOF-MS Analysis
The following protocol is a representative method for the analysis of 2'-Acetylacteoside in plant

extracts, adapted from established methodologies.[3][4]
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Sample Preparation:

Weigh 2.34 mg of 2'-Acetylacteoside standard and dissolve in 10 mL of methanol to prepare

a stock solution.[3]

Further dilute the stock solution with methanol to achieve the desired concentration for

analysis.

Chromatographic Conditions:

System: Waters ACQUITY I-CLASS UPLC system[4]

Column: ACQUITY UPLC® BEH C₁₈ column (50 × 2.1 mm, 1.7 μm)[4]

Mobile Phase:

A: Water with 0.1% formic acid[4]

B: Acetonitrile with 0.1% formic acid[4]

Gradient Elution:

0–5 min: 3% to 15% B[4]

5–15 min: 15% to 25% B[4]

15–16 min: 25% to 35% B[4]

16–18 min: 35% to 45% B[4]

Flow Rate: 0.3 mL/min[4]

Column Temperature: 30°C[4]

Injection Volume: 1.0 μL[4]

Mass Spectrometry Conditions:

System: Waters XEVO G2-XS QTOF MS with an ESI source[3]
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Ionization Mode: Negative[3]

Mass Range: 50–1200 Da[3]

Capillary Voltage: 2500 V[3]

Cone Voltage: 40 V[3]

Ion Source Temperature: 100°C[3]

Desolvation Gas Temperature: 400°C[3]

Desolvation Gas Flow: 800 L/h[3]

General NMR Sample Preparation
The following are general guidelines for preparing a phenylethanoid glycoside sample like 2'-

Acetylacteoside for NMR analysis.

Sample Quantity: Weigh approximately 5-10 mg of the purified compound for ¹H NMR and

20-50 mg for ¹³C NMR.

Solvent: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Methanol-d₄

(CD₃OD) is a common choice for phenylethanoid glycosides. Other options include DMSO-

d₆ or pyridine-d₅.

Filtration: To ensure a homogeneous solution and remove any particulate matter that could

affect spectral quality, filter the sample solution through a small plug of glass wool in a

Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (0 ppm).

Biological Activity and Signaling Pathway
2'-Acetylacteoside has been identified as a potent inhibitor of aldose reductase, an enzyme

implicated in the pathogenesis of diabetic complications.
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Aldose Reductase Inhibition and the Polyol Pathway
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose

metabolism. Under hyperglycemic conditions, the increased flux of glucose through this

pathway leads to the accumulation of sorbitol. This accumulation can cause osmotic stress and

oxidative damage in tissues, contributing to long-term diabetic complications such as

neuropathy, nephropathy, and retinopathy.

By inhibiting aldose reductase, 2'-Acetylacteoside can block this pathway, thereby preventing

the accumulation of sorbitol and mitigating the downstream pathological effects.
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Caption: Inhibition of the Polyol Pathway by 2'-Acetylacteoside.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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